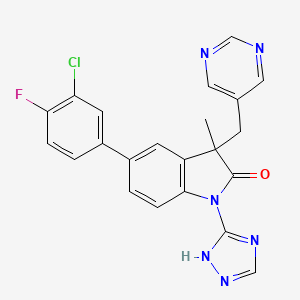

Trox-1

説明

特性

CAS番号 |

1141080-15-0 |

|---|---|

分子式 |

C22H16ClFN6O |

分子量 |

434.9 g/mol |

IUPAC名 |

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-5-yl)indol-2-one |

InChI |

InChI=1S/C22H16ClFN6O/c1-22(8-13-9-25-11-26-10-13)16-6-14(15-2-4-18(24)17(23)7-15)3-5-19(16)30(20(22)31)21-27-12-28-29-21/h2-7,9-12H,8H2,1H3,(H,27,28,29)/t22-/m1/s1 |

InChIキー |

OABSWPUPIHULMQ-JOCHJYFZSA-N |

異性体SMILES |

C[C@]1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |

正規SMILES |

CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |

同義語 |

5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one TROX-1 compound |

製品の起源 |

United States |

Foundational & Exploratory

Trox-1: A Technical Guide to its Mechanism of Action on Cav2 Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Trox-1, a state- and use-dependent inhibitor of voltage-gated Cav2 calcium channels. Trox-1 represents a significant departure from traditional Cav2 channel blockers, offering a potential for an improved therapeutic window in the treatment of chronic pain.[1][2] This document details the quantitative aspects of its inhibitory action, the experimental protocols used for its characterization, and visual representations of its mechanism and the methodologies employed.

Core Mechanism of Action: State- and Use-Dependent Inhibition

Trox-1 is a small-molecule antagonist that selectively targets Cav2.1, Cav2.2, and Cav2.3 channels.[1] Its inhibitory action is critically dependent on the conformational state of the channel. Trox-1 exhibits significantly higher potency for channels in the open and inactivated states compared to the closed (resting) state.[1][2] This state-dependent inhibition means that Trox-1 is more effective at blocking Cav2 channels in neurons that are depolarized, a characteristic of pathological states such as neuropathic pain.[1]

Furthermore, Trox-1 demonstrates use-dependent inhibition, where its blocking efficacy increases with repeated channel activation.[1] This property arises from the molecule's ability to preferentially bind to and stabilize the inactivated state of the channel, leading to a cumulative block during high-frequency neuronal firing.

Signaling Pathway of Trox-1 on Cav2 Channels in a Neuron

Caption: State-dependent action of Trox-1 on Cav2 channels.

Quantitative Data: Potency of Trox-1

The inhibitory potency of Trox-1 on Cav2 channels has been quantified under various experimental conditions using different techniques. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: State-Dependent Inhibition of Cav2.2 Channels by Trox-1

| Experimental Condition | Assay Type | Holding Potential (mV) | IC50 (µM) | Reference |

| Hyperpolarized | Electrophysiology | -110 | 4.2 | [1] |

| Hyperpolarized | Electrophysiology | -90 | 0.90 | [1] |

| Depolarized | Electrophysiology | -70 | 0.36 | [1] |

| Depolarized (Open/Inactivated) | Electrophysiology | Not specified | 0.11 | [1] |

| Hyperpolarized | Ca2+ Influx Assay | Not applicable | 9.5 | [1] |

| Depolarized | Ca2+ Influx Assay | Not applicable | 0.69 | [1] |

Table 2: Use-Dependent Inhibition of Cav2.2 Channels by Trox-1

| Pulse Number in Train | Assay Type | IC50 (µM) | Reference |

| First Pulse | Electrophysiology | 27 | [1] |

| Last Pulse | Electrophysiology | 2.7 | [1] |

Table 3: Inhibition of Cav2 Subfamily Members by Trox-1 under Depolarized Conditions

| Channel Subtype | Assay Type | IC50 (µM) | Reference |

| Cav2.1 | Electrophysiology | 0.29 | [1] |

| Cav2.2 | Electrophysiology | 0.19 | [1] |

| Cav2.3 | Electrophysiology | 0.28 | [1] |

| Cav2.1 | Ca2+ Influx Assay | 1.8 | [1] |

| Cav2.2 | Ca2+ Influx Assay | 0.69 | [1] |

| Cav2.3 | Ca2+ Influx Assay | 1.1 | [1] |

Experimental Protocols

The characterization of Trox-1's mechanism of action relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and fluorescence-based calcium influx assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the voltage- and use-dependent properties of ion channel modulators.

Objective: To measure the inhibitory effect of Trox-1 on Cav2 channel currents under different voltage protocols that favor specific channel states.

Methodology:

-

Cell Preparation:

-

HEK293 cells stably expressing the desired human Cav2 channel subtype (e.g., Cav2.2) along with auxiliary α2δ and β subunits are cultured under standard conditions.

-

For experiments on native channels, dorsal root ganglion (DRG) neurons are isolated from rats.[1]

-

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

External Solution (in mM): 140 tetraethylammonium chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with tetraethylammonium hydroxide.

-

Internal Solution (in mM): 120 N-methyl-D-glucamine, 20 tetraethylammonium chloride, 11 EGTA, 1 CaCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP, pH 7.2 with methanesulfonic acid.

-

To isolate Cav2.2 currents in native neurons, a cocktail of blockers for other channels is used (e.g., 100 nM isradipine for Cav1, 300 nM ω-agatoxin IVA for Cav2.1, and 150 nM SNX-482 for Cav2.3).[1]

-

-

Voltage Protocols:

-

State-Dependence: To assess the voltage-dependence of Trox-1 inhibition, cells are held at different membrane potentials (e.g., -110 mV, -90 mV, -70 mV) to alter the proportion of channels in the closed, open, and inactivated states.[1] Currents are then elicited by a depolarizing step.

-

Use-Dependence: To evaluate use-dependent block, a train of depolarizing pulses (e.g., 20 pulses of 25 ms duration to +20 mV at a frequency of 2 Hz) is applied from a holding potential of -60 mV.[3] The inhibition of the current is compared between the first and last pulses of the train.

-

-

Data Analysis:

-

Peak inward currents are measured before and after the application of different concentrations of Trox-1.

-

Concentration-response curves are generated, and IC50 values are calculated by fitting the data to the Hill equation.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Fluorescence-Based Calcium Influx Assay

This high-throughput screening method allows for the rapid assessment of compound activity on ion channels by measuring changes in intracellular calcium concentration.

Objective: To determine the inhibitory potency of Trox-1 on Cav2 channels by measuring its effect on depolarization-induced calcium influx.

Methodology:

-

Cell Preparation:

-

HEK293 cells stably expressing the target Cav2 channel are plated in 96- or 384-well microplates.

-

-

Fluorescent Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to be cell-permeant.

-

-

Assay Procedure:

-

The baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR).

-

Cells are pre-incubated with varying concentrations of Trox-1.

-

To induce calcium influx, a depolarizing stimulus is applied. This is typically achieved by adding a high concentration of potassium chloride (KCl) to the extracellular solution.

-

Hyperpolarized conditions: A low concentration of KCl (e.g., 4 mM) is used to maintain a negative membrane potential.

-

Depolarized conditions: A high concentration of KCl (e.g., 30 mM) is used to depolarize the cell membrane and promote channel opening and inactivation.[4]

-

The change in fluorescence intensity upon depolarization is measured in the presence and absence of Trox-1.

-

-

Data Analysis:

-

The increase in fluorescence, which corresponds to the amount of calcium influx, is quantified.

-

The percentage of inhibition by Trox-1 at each concentration is calculated, and IC50 values are determined from the concentration-response curves.

-

Caption: Workflow for fluorescence-based calcium influx assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the triazine, T4, a representative from a novel series of CaV2 inhibitors with strong state-depende… [ouci.dntb.gov.ua]

- 3. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 4. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

Trox-1: A State-Dependent Modulator of Voltage-Gated Calcium Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.2) subfamily, are critical regulators of neurotransmission and have been genetically and pharmacologically validated as key targets for the treatment of chronic pain.[1] The clinical utility of broad-spectrum calcium channel blockers, however, is often hampered by a narrow therapeutic window, leading to significant side effects. Trox-1, a substituted N-triazole oxindole, emerged as a potent, orally available small-molecule inhibitor of CaV2 type calcium channels with a distinct and therapeutically advantageous mechanism of action: state-dependent blockade.[2][3][4] This guide provides a comprehensive technical overview of Trox-1's function, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental evaluation.

Core Mechanism: State-Dependent Inhibition

The central feature of Trox-1's pharmacological profile is its preferential inhibition of CaV2 channels in depolarized states (open or inactivated) over the resting (closed) state.[4][5] This is a significant departure from state-independent blockers like the peptide ziconotide, which inhibit channels regardless of their conformational state.[4]

In normal physiological conditions, neurons maintain a hyperpolarized resting membrane potential, where CaV2 channels are predominantly in the closed state. In pathological states, such as chronic pain, nociceptive neurons exhibit higher firing rates and prolonged periods of depolarization. Trox-1 leverages this distinction by targeting the channels on these hyper-excitable neurons more potently, while largely sparing those on neurons with normal firing patterns. This mechanism is believed to contribute to a wider therapeutic window, potentially separating analgesic efficacy from adverse effects like motor impairment and cardiovascular issues.[4][5]

Trox-1 is not highly selective among the CaV2 subfamily, blocking CaV2.1, CaV2.2, and CaV2.3 subtypes.[1][3] Its analgesic effects, however, have been shown to be primarily mediated through the blockade of CaV2.2 channels.[4]

Quantitative Pharmacology of Trox-1

The state-dependent nature of Trox-1 is quantified by comparing its inhibitory concentration (IC50) under different membrane potential conditions.

Table 1: State-Dependent Inhibition of CaV2.2 by Trox-1

This table summarizes the IC50 values of Trox-1 for CaV2.2 channels under hyperpolarized (resting) versus depolarized (activated/inactivated) conditions, as determined by various experimental methods.

| Preparation | Method | Condition | Holding Potential | IC50 (μM) | Reference |

| Recombinant CaV2.2 | Calcium Influx | Hyperpolarized (4 mM K+) | N/A | > 20 | [4][6] |

| Recombinant CaV2.2 | Calcium Influx | Depolarized (30 mM K+) | N/A | 0.27 | [4][6] |

| Recombinant CaV2.2 | Calcium Influx | Hyperpolarized | N/A | 9.5 | [1] |

| Recombinant CaV2.2 | Calcium Influx | Depolarized | N/A | 0.69 | [1] |

| Rat DRG Neurons | Electrophysiology | Hyperpolarized | -100 mV | 2.6 | [4][5][7] |

| Rat DRG Neurons | Electrophysiology | Depolarized | -50 to -70 mV | 0.4 | [4][5][7] |

| Recombinant CaV2.2 | Electrophysiology | Depolarized | N/A | 0.11 | [1][8] |

Table 2: Voltage-Dependent Inhibition of CaV2.2 by Trox-1

Automated electrophysiology experiments further demonstrate that Trox-1 potency increases as the holding potential becomes more depolarized.

| Holding Potential | IC50 (μM) | Reference |

| -110 mV | 4.2 | [1] |

| -90 mV | 0.90 | [1] |

| -70 mV | 0.36 | [1] |

Table 3: Use-Dependent Inhibition of CaV2.2 by Trox-1

Use-dependency, a related phenomenon, describes how inhibition increases with repetitive channel activation. Trox-1 shows a significant increase in potency during a train of depolarizing pulses.

| Pulse | IC50 (μM) | Reference |

| First Pulse | 27 | [1] |

| Last Pulse | 2.7 | [1] |

Table 4: Trox-1 Potency Across CaV2 Subfamily (Depolarized State)

Trox-1 demonstrates broad activity against the CaV2 channel family.

| Channel Subtype | Method | Depolarized IC50 (μM) | Reference |

| CaV2.1 | Manual Electrophysiology | 0.29 | [1] |

| CaV2.2 | Manual Electrophysiology | 0.19 | [1] |

| CaV2.3 | Manual Electrophysiology | 0.28 | [1] |

| CaV2.1 | Calcium Influx | 1.8 | [1] |

| CaV2.2 | Calcium Influx | 0.69 | [1] |

| CaV2.3 | Calcium Influx | 1.1 | [1] |

Experimental Protocols

The characterization of Trox-1 involved a combination of in vitro and in vivo methodologies.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct measure of ion channel currents and is the gold standard for characterizing state-dependent inhibition.

-

Objective: To measure the inhibitory effect of Trox-1 on CaV2.2 currents in either recombinant cell lines (e.g., HEK293) or native neurons (e.g., rat Dorsal Root Ganglion - DRG).

-

Cell Preparation: DRG neurons are dissociated and cultured. Recombinant cell lines are maintained under standard conditions.

-

Recording:

-

Whole-cell patch-clamp configuration is established.

-

The external solution contains Ba²⁺ or Ca²⁺ as the charge carrier, along with blockers for Na⁺ and K⁺ channels. The internal solution contains a Cs⁺-based electrolyte to block K⁺ currents.

-

To assess state-dependence: The membrane potential is held at a hyperpolarized potential (e.g., -100 mV) to favor the closed state, and then at a more depolarized potential (e.g., -70 mV) to induce partial inactivation.

-

Currents are evoked by a depolarizing voltage step.

-

Trox-1 is applied at various concentrations, and the reduction in current amplitude is measured at each holding potential to determine IC50 values.

-

-

Key Insight: This protocol directly demonstrates that Trox-1 has a higher potency (lower IC50) when the channel is held at more depolarized potentials.[4][5]

Fluorescence-Based Calcium Influx Assay

This is a higher-throughput method to assess channel inhibition by measuring changes in intracellular calcium.

-

Objective: To measure the inhibition of calcium influx through CaV2.2 channels in a population of cells.

-

Protocol:

-

Cells stably expressing the target CaV2 channel are seeded in multi-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with varying concentrations of Trox-1 in a buffer containing a low concentration of potassium (e.g., 4 mM K+), mimicking a hyperpolarized state.

-

Depolarization is induced by adding a high-potassium solution (e.g., 30 mM K+).

-

The change in fluorescence upon depolarization is measured using a plate reader.

-

The IC50 is calculated from the concentration-response curve.

-

-

Key Insight: This assay confirms the state-dependent activity of Trox-1 in a higher-throughput format, showing lower potency in low-K+ (hyperpolarized) conditions and higher potency in high-K+ (depolarized) conditions.[1]

In Vivo Models of Pain

Animal models are used to determine the analgesic efficacy of Trox-1 in pathological pain states.

-

Objective: To assess the ability of Trox-1 to reverse pain-like behaviors.

-

Models:

-

Inflammatory Pain: Complete Freund's Adjuvant (CFA) is injected into the paw of a rodent, inducing inflammation and thermal hyperalgesia.

-

Neuropathic Pain: Spared Nerve Ligation (SNL) or other nerve injury models are used to induce mechanical allodynia.

-

-

Protocol:

-

A baseline pain response (e.g., paw withdrawal threshold to a mechanical stimulus) is measured.

-

The pain model is induced (CFA injection or nerve ligation).

-

After the pain state is established, a new baseline is measured.

-

Trox-1 is administered (typically orally).

-

Pain responses are measured at various time points after administration.

-

-

Key Insight: Trox-1 was shown to effectively reverse hyperalgesia and allodynia in these models, with efficacy comparable to standard-of-care drugs like NSAIDs and pregabalin.[4][5]

Therapeutic Implications and Conclusion

The development of Trox-1 provided crucial proof-of-concept for the therapeutic potential of state-dependent CaV2 channel blockers. By preferentially targeting channels on hyperactive neurons involved in pain signaling, this mechanism offers a path toward improved safety and tolerability compared to non-selective, state-independent inhibitors.[1][4] In preclinical studies, Trox-1 demonstrated analgesic effects at plasma concentrations 20- to 40-fold lower than those causing mild motor or cardiovascular side effects.[4][5]

Despite its promising preclinical profile and novel mechanism, the development of Trox-1 was ultimately halted due to observations of cardiovascular and motor impairment.[7][9] Nevertheless, the insights gained from its characterization remain highly valuable. The work on Trox-1 established that an orally available, small-molecule, state-dependent CaV2 channel inhibitor can achieve a significant therapeutic window in preclinical models of chronic pain.[4] This continues to guide the design and development of next-generation analgesics targeting voltage-gated calcium channels.

References

- 1. Characterization of the substituted N-triazole oxindole TROX-1, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TROX-1 [medbox.iiab.me]

- 3. TROX-1 - Wikipedia [en.wikipedia.org]

- 4. Analgesic effects of a substituted N-triazole oxindole (TROX-1), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TROX-1 | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Trox-1 signaling pathway in neurons

An In-depth Technical Guide to the Thioredoxin-1 (Trx1) Signaling Pathway in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioredoxin-1 (Trx1) is a ubiquitous 12-kDa oxidoreductase enzyme that plays a critical role in maintaining cellular redox homeostasis and regulating a variety of signaling pathways. In the central nervous system, Trx1 is a key neuroprotective protein, defending neurons against oxidative stress, inflammation, and apoptosis.[1][2] Its dysregulation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3][4] This guide provides a comprehensive technical overview of the core Trx1 signaling pathway in neurons, with a focus on its interaction with Apoptosis Signal-regulating Kinase 1 (ASK1), quantitative data, detailed experimental protocols, and visual pathway representations.

Core Signaling Pathway: Trx1-ASK1 Axis

The primary neuroprotective function of Trx1 is mediated through its direct interaction with and inhibition of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[5] Under basal conditions, the reduced form of Trx1 binds to the N-terminal region of ASK1, keeping it in an inactive state.[5] This interaction is highly dependent on the redox status of Trx1.[5]

Under conditions of oxidative stress, reactive oxygen species (ROS) oxidize the active site cysteines (Cys32 and Cys35) of Trx1.[5] This conformational change leads to the dissociation of Trx1 from ASK1.[5] Once released, ASK1 becomes activated through autophosphorylation and subsequently activates downstream pro-apoptotic signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[6] The sustained activation of these pathways ultimately leads to neuronal apoptosis.[6]

Mandatory Visualization: Trx1-ASK1 Signaling Pathway

Caption: The Trx1-ASK1 signaling pathway under basal and oxidative stress conditions.

Data Presentation

Quantitative data on the Trx1-ASK1 interaction and related parameters are crucial for understanding the dynamics of this pathway.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of reduced Trx1 for ASK1-TBD | 0.3 ± 0.1 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [7] |

| Binding Affinity (Kd) of oxidized Trx1 for ASK1-TBD | 6 ± 2 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [8] |

| Binding Affinity (Kd) of redox-inactive Trx1 mutant (C32S/C35S) for ASK1-TBD | ~900 ± 200 µM | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | [7][8] |

| Concentration of Trx1 in Baboon Brain | 381 ± 110 pg/mg of protein | Not specified | [9] |

| Concentration of GSH in Neurons | ~0.2 mM | Various | [10] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of Endogenous Trx1 and ASK1 from Neuronal Cells

This protocol is designed to verify the interaction between Trx1 and ASK1 in neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

Materials:

-

Neuronal cells

-

Ice-cold PBS

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Anti-Trx1 antibody for immunoprecipitation

-

Anti-ASK1 antibody for Western blotting

-

Anti-rabbit IgG (for control)

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Culture neuronal cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Co-IP Lysis Buffer and incubate on ice for 20 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

-

-

Pre-clearing the Lysate:

-

To 1 mg of protein lysate, add 20 µL of Protein A/G magnetic beads.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Place the tube on a magnetic rack and collect the supernatant.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add 2-4 µg of anti-Trx1 antibody or control IgG.

-

Incubate on a rotator overnight at 4°C.

-

Add 30 µL of Protein A/G magnetic beads and incubate for another 2-3 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an anti-ASK1 antibody to detect the co-immunoprecipitated protein.

-

Mandatory Visualization: Co-IP Workflow

Caption: Workflow for Co-immunoprecipitation of Trx1 and ASK1.

NF-κB Reporter Gene Assay in Neuronal Cells

This protocol describes how to measure the activity of NF-κB, a transcription factor that can be influenced by the Trx1 pathway, using a luciferase reporter assay. Lentiviral reporter systems are recommended for efficient delivery into neuronal cells.[11][12]

Materials:

-

Neuronal cell line (e.g., U251-MG glioma cells, or other suitable neuronal lines)[11]

-

NF-κB reporter lentivirus (containing an NF-κB response element driving luciferase expression)[12][13]

-

Cell culture medium and supplements

-

Stimulus (e.g., TNF-α) and inhibitor (if applicable)

-

Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

-

Luminometer

Procedure:

-

Transduction of Neuronal Cells:

-

Plate neuronal cells and allow them to adhere.

-

Transduce the cells with the NF-κB reporter lentivirus according to the manufacturer's instructions.

-

Select for stably transduced cells if a selection marker is present (e.g., puromycin).

-

-

Cell Treatment:

-

Plate the stable reporter cells in a 96-well plate.

-

Treat the cells with your compound of interest or stimulus (e.g., TNF-α at 10-20 ng/mL) for the desired time (e.g., 6-24 hours).[11]

-

-

Cell Lysis:

-

Remove the medium and wash the cells once with PBS.

-

Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (NF-κB-driven) in a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity (for normalization of transfection efficiency, if a co-reporter was used).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as fold change relative to the untreated control.

-

Mandatory Visualization: Reporter Gene Assay Logic

Caption: Logical flow of an NF-κB luciferase reporter gene assay.

Conclusion

The Thioredoxin-1 signaling pathway, particularly its inhibitory interaction with ASK1, represents a critical node in neuronal survival and a promising target for therapeutic intervention in neurodegenerative diseases. This guide provides foundational knowledge, quantitative data, and practical protocols for researchers and drug development professionals to investigate this vital pathway. Further research into the nuanced regulation of Trx1 expression, localization, and activity in specific neuronal populations will undoubtedly uncover new avenues for the treatment of neurological disorders.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Neuroprotection of Thioredoxin1 in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Real-time monitoring of NF-kappaB activity in cultured cells and in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the Thioredoxin System in Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NFκB Pathway - Report Lentivirus [gentarget.com]

- 6. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioredoxin redox western analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thioredoxin System Regulation in the Central Nervous System: Experimental Models and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NFkB Reporter Lentivirus — LipExoGen Biotech [lipexogen.com]

- 13. resources.amsbio.com [resources.amsbio.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary molecular targets of Trox-1, a state-dependent blocker of voltage-gated calcium channels. This document summarizes key quantitative data, details the experimental protocols used for target validation and characterization, and visualizes the relevant signaling pathways and experimental workflows.

Core Molecular Targets: Ca(v)2 Family of Voltage-Gated Calcium Channels

Trox-1 is a potent, orally active antagonist of the Ca(v)2 family of voltage-gated calcium channels.[1][2] Unlike the selective Ca(v)2.2 blocker ziconotide, Trox-1 is a non-selective inhibitor, also targeting the Ca(v)2.1 and Ca(v)2.3 calcium channel subtypes.[1] Its mechanism of action is state-dependent, meaning it preferentially binds to and inhibits channels in their open or inactivated states, which are more prevalent under depolarized conditions.[3][4][5][6] This state-dependency is a key feature that may contribute to an improved therapeutic window compared to state-independent blockers.[3][4] The primary molecular targets of Trox-1 are summarized below:

-

Ca(v)2.1 (P/Q-type) Calcium Channels : These channels are crucial for the rapid release of neurotransmitters at synapses.

-

Ca(v)2.2 (N-type) Calcium Channels : These channels are key components in nociceptive (pain) transmission pathways and are a validated therapeutic target for chronic pain.[3][4]

-

Ca(v)2.3 (R-type) Calcium Channels : The physiological roles of these channels are less well-defined but they are also implicated in neurotransmitter release and other neuronal functions.

The inhibitory activity of Trox-1 on these channels forms the basis of its analgesic properties, which have been demonstrated in preclinical models of inflammatory and neuropathic pain.[1][4][5]

Quantitative Data: Inhibitory Potency of Trox-1

The inhibitory potency of Trox-1 against the Ca(v)2 channel subtypes has been quantified using various experimental techniques. The following tables summarize the key IC50 values obtained from these studies.

Table 1: Trox-1 IC50 Values for Ca(v)2.2 Channels under Different Conditions

| Assay Type | Condition | Holding Potential | IC50 (µM) | Reference |

| Manual Electrophysiology | Depolarized (Open/Inactivated State) | - | 0.11 | [3][7] |

| Automated Electrophysiology | Depolarized | -70 mV | 0.36 | [3] |

| Automated Electrophysiology | Intermediate | -90 mV | 0.90 | [3] |

| Automated Electrophysiology | Hyperpolarized | -110 mV | 4.2 | [3] |

| Fluorescence-based Calcium Influx | Depolarized (30 mM K+) | - | 0.27 | [4][5][6] |

| Fluorescence-based Calcium Influx | Hyperpolarized (4 mM K+) | - | >20 | [4][5][6] |

| Rat Dorsal Root Ganglion (DRG) Neurons | Depolarized | - | 0.4 | [4][5] |

| Rat Dorsal Root Ganglion (DRG) Neurons | Hyperpolarized | - | 2.6 | [4][5] |

Table 2: Trox-1 IC50 Values Across Ca(v)2 Subfamily under Depolarized Conditions

| Channel Subtype | Manual Electrophysiology IC50 (µM) | Calcium Influx IC50 (µM) | Reference |

| Ca(v)2.1 | 0.29 | 1.8 | [3] |

| Ca(v)2.2 | 0.19 | 0.69 | [3] |

| Ca(v)2.3 | 0.28 | 1.1 | [3] |

Experimental Protocols

The characterization of Trox-1's interaction with its molecular targets has been achieved through a combination of electrophysiological and fluorescence-based assays.

1. Voltage-Clamp Electrophysiology

-

Objective : To directly measure the inhibitory effect of Trox-1 on the ionic currents flowing through Ca(v)2 channels in their native and recombinant forms.

-

Methodology :

-

Whole-cell patch-clamp recordings are performed on cells expressing the target Ca(v)2 channel subtype (e.g., HEK293 cells stably expressing human Ca(v)2.2) or on primary neurons such as rat dorsal root ganglion (DRG) neurons.

-

The membrane potential of the cell is clamped at a specific holding potential (e.g., -110 mV for a hyperpolarized state or -70 mV for a depolarized state).

-

Voltage steps are applied to activate the channels and elicit an inward calcium current.

-

Trox-1 is applied at various concentrations to the extracellular solution.

-

The reduction in the peak inward current in the presence of Trox-1 is measured to determine the concentration-dependent inhibition and calculate the IC50 value.

-

State-dependence is assessed by varying the holding potential. A more negative holding potential favors the closed state of the channel, while a more depolarized holding potential increases the proportion of channels in the open and inactivated states.

-

2. Fluorescence-based Calcium Influx Assay

-

Objective : To measure the inhibition of calcium influx into cells expressing Ca(v)2 channels in a high-throughput format.

-

Methodology :

-

Cells expressing the target Ca(v)2 channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

The cells are pre-incubated with varying concentrations of Trox-1.

-

The channels are activated by depolarizing the cell membrane, typically by adding a high concentration of potassium chloride (e.g., 30 mM KCl) to the extracellular solution.

-

The increase in intracellular calcium upon channel activation leads to an increase in fluorescence, which is measured using a fluorescence plate reader.

-

The inhibitory effect of Trox-1 is quantified by the reduction in the fluorescence signal compared to control (vehicle-treated) cells.

-

State-dependence is investigated by comparing the inhibition under depolarizing conditions (high extracellular potassium) and hyperpolarized conditions (low extracellular potassium).

-

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of Trox-1

Caption: Mechanism of action of Trox-1 in inhibiting pain signal transmission.

Experimental Workflow for Trox-1 Target Validation

References

- 1. TROX-1 - Wikipedia [en.wikipedia.org]

- 2. TROX-1 [medbox.iiab.me]

- 3. Characterization of the substituted N-triazole oxindole TROX-1, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic Effects Of A Substituted N-triazole Oxindole (TROX-1), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]

- 5. Analgesic effects of a substituted N-triazole oxindole (TROX-1), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TROX-1 | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to TROX-1: A State-Dependent Cav2 Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TROX-1 is a potent, orally active small molecule that acts as a state-dependent antagonist of voltage-gated calcium channels of the Cav2 family.[1][2][3] Developed as a potential analgesic, TROX-1 demonstrates a unique mechanism of action by preferentially inhibiting these channels in a depolarized or open/inactivated state.[4][5][6][7][8][9] This state-dependent inhibition offers a promising therapeutic window, potentially minimizing side effects associated with non-specific calcium channel blockade. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activity of TROX-1, including detailed experimental protocols and a summary of key quantitative data.

Chemical Structure and Physicochemical Properties

TROX-1, with the systematic IUPAC name (3R)-5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one, is a substituted N-triazole oxindole.[1][2][10] Its chemical structure is characterized by a central oxindole core with multiple substitutions that contribute to its specific pharmacological activity.

Table 1: Chemical and Physical Properties of TROX-1

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₆ClFN₆O | [2][10] |

| Molecular Weight | 434.85 g/mol | [2] |

| CAS Number | 1309601-26-0 | [2] |

| Appearance | Solid | [11] |

| Purity | ≥98% | [11] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [2][12] |

Mechanism of Action: State-Dependent Inhibition of Cav2 Channels

TROX-1 is a potent antagonist of Cav2 type calcium channels, which are crucial in nociceptive (pain) signaling pathways.[1][5] Unlike the non-selective blocker ziconotide, TROX-1 exhibits state-dependent inhibition, meaning its blocking activity is significantly higher when the channels are in a depolarized (open or inactivated) state compared to a hyperpolarized (resting) state.[1][4][5][6][7][8][9] This property is thought to contribute to its improved therapeutic window.[4] TROX-1 is not highly selective within the Cav2 subfamily, blocking Cav2.1, Cav2.2, and Cav2.3 subtypes.[1][13]

Signaling Pathway of TROX-1 Action

Pharmacological Activity and Efficacy

The state-dependent inhibitory activity of TROX-1 on Cav2 channels has been quantified in various experimental settings.

Table 2: In Vitro Inhibitory Activity of TROX-1

| Channel/Assay | Condition | IC₅₀ (µM) | Source(s) |

| Cav2.2 (N-type) | Depolarized (Voltage-clamp electrophysiology) | 0.11 | [4][14] |

| Cav2.2 (N-type) | Hyperpolarized (Voltage-clamp electrophysiology, -110 mV) | 4.2 | [4] |

| Cav2.2 (N-type) | Depolarized (Voltage-clamp electrophysiology, -70 mV) | 0.36 | [4] |

| Cav2.2 (N-type) | Depolarized (Fluorescence-based calcium influx) | 0.69 (1.8 by manual electrophysiology) | [4] |

| Cav2.2 (N-type) | Hyperpolarized (Fluorescence-based calcium influx) | 9.5 | [4] |

| Cav2.1 | Depolarized (Manual electrophysiology) | 0.29 | [4] |

| Cav2.3 | Depolarized (Manual electrophysiology) | 0.28 | [4] |

| Recombinant Cav2.2 | Depolarized (Potassium-triggered calcium influx) | 0.27 | [5][7][8][9] |

| Recombinant Cav2.2 | Hyperpolarized (Potassium-triggered calcium influx) | >20 | [5][7][9] |

| Native Cav2.2 (rat DRG neurons) | Depolarized | 0.4 | [5][7][9] |

| Native Cav2.2 (rat DRG neurons) | Hyperpolarized | 2.6 | [5][7][9] |

In animal models of pain, TROX-1 has demonstrated significant analgesic and anti-allodynic effects, with efficacy comparable to established drugs like NSAIDs (naproxen, diclofenac), pregabalin, and duloxetine.[1][5][7][9]

Key Experimental Protocols

The characterization of TROX-1's pharmacological profile involved several key experimental methodologies.

Voltage-Clamp Electrophysiology

This technique was used to directly measure the inhibitory effect of TROX-1 on Cav2.2 channel currents in both recombinant cell lines and native rat dorsal root ganglion (DRG) neurons.

Methodology Details:

-

Cell Lines: Cell lines stably expressing human Cav2.2 channels were used.

-

Native Neurons: Dorsal root ganglion (DRG) neurons were acutely dissociated from rats.

-

Recording Solutions: The external solution contained blockers for other ion channels to isolate Cav2.2 currents. To minimize the contribution of other non-Cav2.2 calcium channels in DRG neurons, 100 nM isradipine, 300 nM agatoxin IVA, and 150 nM SNX-482 were added to the external solution.[7]

-

Voltage Protocols: To assess state-dependence, currents were elicited from different holding potentials (e.g., -110 mV for resting state and -70 mV or -50 mV to bias channels towards open/inactivated states).[4][7]

Fluorescence-Based Calcium Influx Assay

This high-throughput assay was used to measure changes in intracellular calcium concentration in response to channel activation and inhibition by TROX-1.

Methodology Details:

-

Cell Loading: Cells expressing Cav2.2 channels were loaded with a calcium-sensitive fluorescent dye.

-

Depolarization: Cells were depolarized using a high concentration of potassium in the extracellular solution to open the voltage-gated calcium channels.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of calcium, was measured before and after the addition of TROX-1.

-

State-Dependence Assessment: The assay was performed under both hyperpolarized (low potassium) and depolarized (high potassium) conditions to determine the IC₅₀ values in different channel states.[5][6][7]

In Vivo Models of Pain

The analgesic efficacy of TROX-1 was evaluated in established animal models of inflammatory and neuropathic pain.

Methodology Details:

-

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) was injected into the paw of rats to induce inflammation and hyperalgesia (increased sensitivity to pain).

-

Neuropathic Pain Model: Spinal nerve ligation (SNL) was performed in rats to mimic neuropathic pain, leading to allodynia (pain in response to a non-painful stimulus).

-

Behavioral Testing: The effects of orally administered TROX-1 on pain behaviors (e.g., paw withdrawal threshold to mechanical or thermal stimuli) were measured.

Conclusion

TROX-1 represents a significant advancement in the development of analgesics targeting voltage-gated calcium channels. Its state-dependent mechanism of action provides a potential for a wider therapeutic index compared to non-selective blockers. The data summarized in this guide highlight the potent and specific activity of TROX-1 and provide a foundation for further research and development in the field of pain management. The detailed experimental protocols offer a reference for scientists seeking to investigate the properties of TROX-1 and similar compounds.

References

- 1. TROX-1 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. TROX-1 [medbox.iiab.me]

- 4. Characterization of the substituted N-triazole oxindole TROX-1, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analgesic Effects Of A Substituted N-triazole Oxindole (TROX-1), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TROX-1 | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]

- 9. Analgesic effects of a substituted N-triazole oxindole (TROX-1), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trox-1 | C22H16ClFN6O | CID 57466939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. TROX-1 | CymitQuimica [cymitquimica.com]

- 12. TROX-1 | TargetMol [targetmol.com]

- 13. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist TROX-1 in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Pharmacological profile of Trox-1

An In-depth Technical Guide to the Pharmacological Profile of Trox-1

Introduction

Trox-1, with the IUPAC name (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one, is a small-molecule, orally active antagonist of voltage-gated calcium channels of the Cav2 subfamily.[1][2] It was developed as a potential analgesic for chronic pain.[3] Unlike the peptide-based, state-independent Cav2.2 blocker ziconotide, Trox-1 exhibits state-dependent and use-dependent inhibition, preferentially targeting channels in a depolarized or open/inactivated state.[2][3][4] This unique mechanism of action is hypothesized to provide an improved therapeutic window by selectively targeting hyperactive neurons characteristic of pathological pain states while sparing normally functioning neurons.[2][3]

Mechanism of Action

Trox-1 is a non-selective blocker of the Cav2 channel subfamily, which includes Cav2.1 (P/Q-type), Cav2.2 (N-type), and Cav2.3 (R-type) channels.[1][3] These channels are critical for a multitude of physiological processes, most notably the control of neurotransmitter release at synaptic terminals.[5] The primary mechanism of Trox-1 involves binding to and stabilizing the inactivated state of the channel, thereby inhibiting calcium influx.[2][3] This state-dependent inhibition means that the potency of Trox-1 is significantly higher when the neuronal membrane is depolarized, a condition associated with the high-frequency firing observed in nociceptive pathways during chronic pain.[4][5][6]

The diagram below illustrates the principle of state-dependent channel blockade by Trox-1.

Caption: State-dependent inhibition of Cav2 channels by Trox-1.

Quantitative Pharmacology

The potency of Trox-1 has been characterized across various in vitro systems, demonstrating its state-dependent and non-subtype-selective profile within the Cav2 family.

Table 1: State-Dependent Inhibitory Potency (IC50) of Trox-1 on Cav2.2 Channels

| Assay System | Condition | IC50 Value (µM) | Reference(s) |

| Recombinant Cav2.2 (Calcium Influx) | Depolarized (High K+) | 0.27 | [2][4][6][7] |

| Hyperpolarized (Low K+) | > 20 | [2][4][6][7] | |

| Recombinant Cav2.2 (Fluorescence Assay) | Depolarized | 0.69 | [3] |

| Hyperpolarized | 9.5 | [3] | |

| Native Cav2.2 (Rat DRG Neurons) | Depolarized | 0.4 | [2][4][6] |

| Hyperpolarized | 2.6 | [2][4][6] | |

| Recombinant Cav2.2 (Voltage-Clamp) | Depolarized | 0.11 | [3][8] |

Table 2: Voltage-Dependent Inhibitory Potency (IC50) of Trox-1 on Cav2.2 Channels (Automated Electrophysiology)

| Holding Potential | IC50 Value (µM) | Reference(s) |

| -110 mV | 4.2 | [3] |

| -90 mV | 0.90 | [3] |

| -70 mV | 0.36 | [3] |

Table 3: Use-Dependent Inhibition of Cav2.2 Channels

| Pulse in Train | IC50 Value (µM) | Fold Separation | Reference(s) |

| First Pulse | 27 | \multirow{2}{}{10-fold} | \multirow{2}{}{[3]} |

| Last Pulse | 2.7 |

Table 4: Inhibitory Potency (IC50) of Trox-1 Across Cav2 Subfamily (Depolarized Conditions)

| Channel Subtype | Manual Electrophysiology (µM) | Calcium Influx Assay (µM) | Reference(s) |

| Cav2.1 | 0.29 | 1.8 | [3] |

| Cav2.2 | 0.19 | 0.69 | [3] |

| Cav2.3 | 0.28 | 1.1 | [3] |

Experimental Protocols

In Vitro Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the state-dependent block of native Cav2.2 channels.

-

Cell Preparation: Dorsal root ganglia are dissected from male Sprague-Dawley rats and dissociated into single neurons via enzymatic digestion.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. To isolate Cav2.2 currents, a cocktail of blockers for other channels is used, including Isradipine (100 nM for Cav1), ω-Agatoxin IVA (300 nM for Cav2.1), and SNX-482 (150 nM for Cav2.3).[5]

-

State-Dependent Protocol:

-

Data Acquisition: Calcium currents are evoked by voltage steps. Trox-1 is applied at various concentrations to determine the IC50 value for inhibition under both hyperpolarized and depolarized conditions.[2]

Caption: Experimental workflow for in vitro electrophysiology.

In Vivo Electrophysiology in a Neuropathic Pain Model

This protocol assesses the effect of Trox-1 on neuronal hyperexcitability in a preclinical model of neuropathic pain.

-

Animal Model: Spinal Nerve Ligation (SNL) surgery is performed on male Sprague-Dawley rats to induce neuropathic pain, as described by Kim and Chung (1992).[5] Sham-operated animals serve as controls.

-

Surgical Preparation: Under anesthesia, a laminectomy is performed to expose the lumbar spinal cord.

-

Neuronal Recording: Extracellular single-unit recordings are made from wide dynamic range (WDR) neurons in the deep dorsal horn (lamina V/VI), which are key for processing nociceptive signals.[5][9]

-

Stimulation and Drug Administration: The receptive field of the neuron on the hind paw is stimulated with mechanical (von Frey filaments) and thermal stimuli. Trox-1 is administered systemically (subcutaneously) or directly to the spinal cord.[5][9]

-

Data Analysis: The firing frequency of the neuron in response to stimuli is measured before and after drug administration to determine the extent of inhibition.[9]

Caption: Experimental workflow for in vivo electrophysiology.

Signaling and Therapeutic Implications

In nociceptive pathways, the transmission of pain signals from the periphery to the central nervous system is heavily dependent on the influx of calcium through Cav2.2 channels at the presynaptic terminals of primary afferent fibers. This calcium influx triggers the release of neurotransmitters such as glutamate and substance P, which propagate the pain signal.

Trox-1 intervenes directly in this process. By preferentially blocking Cav2 channels on frequently firing (depolarized) nociceptive neurons, it reduces neurotransmitter release and dampens the transmission of pain signals. This targeted action is believed to spare normal physiological signaling, potentially leading to a wider therapeutic index compared to state-independent blockers.[2][6] In preclinical studies, Trox-1 reversed inflammatory-induced hyperalgesia and nerve injury-induced allodynia with efficacy comparable to NSAIDs and drugs like pregabalin, respectively.[1][2][6]

References

- 1. TROX-1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the substituted N-triazole oxindole TROX-1, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic Effects Of A Substituted N-triazole Oxindole (TROX-1), A State-dependent, Voltage-gated Calcium Channel 2 Blocker | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]

- 5. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist TROX-1 in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analgesic effects of a substituted N-triazole oxindole (TROX-1), a state-dependent, voltage-gated calcium channel 2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TROX-1 | Cav2 channels inhibitor | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

Trox-1 Selectivity for CaV2.1, CaV2.2, and CaV2.3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trox-1, a substituted N-triazole oxindole, is a potent, state-dependent inhibitor of voltage-gated calcium channels of the CaV2 family (CaV2.1, CaV2.2, and CaV2.3).[1][2] Its mechanism of action is characterized by a significantly higher affinity for the open and/or inactivated states of these channels compared to the resting (closed) state. This state-dependent inhibition offers a potential therapeutic advantage, particularly in conditions like chronic pain where neurons are pathologically depolarized.[3][4] While initially explored for its analgesic properties, understanding its selectivity profile across the CaV2 subfamily is crucial for predicting its therapeutic window and potential side effects. This document provides a comprehensive analysis of the selectivity of Trox-1, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Data Presentation: Trox-1 Potency (IC50) Across CaV2 Subtypes

The inhibitory potency of Trox-1 is critically dependent on the membrane potential. Under hyperpolarized (resting) conditions, Trox-1 exhibits a clear selectivity for CaV2.2 and CaV2.3 channels over CaV2.1. However, under depolarized conditions, which favor the open/inactivated channel states, this selectivity is largely abolished, with Trox-1 potently inhibiting all three subtypes.[3][5]

Two primary methods have been employed to determine these potencies: whole-cell patch-clamp electrophysiology, which directly measures ion channel currents, and fluorescence-based calcium influx assays, which provide a higher-throughput functional readout.

Table 1: Trox-1 IC50 Values Determined by Manual Patch-Clamp Electrophysiology

| Channel Subtype | Hyperpolarized State IC50 (µM) | Depolarized State IC50 (µM) |

| CaV2.1 (P/Q-type) | 37[5] | 0.29[3] |

| CaV2.2 (N-type) | 1.1[5] | 0.19[3] |

| CaV2.3 (R-type) | 1.2[5] | 0.28[3] |

Table 2: Trox-1 IC50 Values Determined by Fluorescence-Based Calcium Influx Assay

| Channel Subtype | Hyperpolarized State IC50 (µM) | Depolarized State IC50 (µM) |

| CaV2.1 (P/Q-type) | Not Reported | 1.8[3] |

| CaV2.2 (N-type) | 9.5[3] | 0.69[3] |

| CaV2.3 (R-type) | Not Reported | 1.1[3] |

Experimental Protocols & Methodologies

The determination of Trox-1's state-dependent selectivity relies on precise experimental control over the voltage-gated calcium channels' conformational states. The two primary techniques are detailed below.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for direct measurement of the ion current passing through the channels in the cell membrane of a single cell, providing high-fidelity data on channel inhibition.

Objective: To measure the concentration-dependent inhibition of CaV2.1, CaV2.2, and CaV2.3 channels by Trox-1 under both hyperpolarized (resting) and depolarized (inactivated) conditions.

Cell Lines: HEK293 cells stably expressing human CaV2.1, CaV2.2, or CaV2.3 channels along with auxiliary α2δ and β subunits.

Electrophysiological Recordings:

-

Configuration: Whole-cell patch-clamp.

-

Charge Carrier: Barium (Ba²⁺) is typically used instead of Calcium (Ca²⁺) to avoid Ca²⁺-dependent inactivation, thus isolating voltage-dependent effects.

-

External Solution (in mM): e.g., 10 BaCl₂, 150 TEA-Cl, 10 HEPES, adjusted to pH 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): e.g., 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 GTP, adjusted to pH 7.2 with CsOH.

-

Data Acquisition: Currents are recorded using an amplifier (e.g., Axopatch 200B), digitized, and analyzed with software (e.g., pCLAMP).

Voltage Protocols:

-

Hyperpolarized State Protocol:

-

Cells are held at a hyperpolarized membrane potential (e.g., -110 mV) to ensure most channels are in the closed, resting state.

-

Brief depolarizing voltage steps (e.g., to +20 mV) are applied to open the channels and elicit a current.

-

Trox-1 is applied at various concentrations, and the reduction in peak current is measured to determine the IC50.

-

-

Depolarized State Protocol:

-

To assess inhibition of the inactivated state, the holding potential is set to a more depolarized voltage, which is adjusted for each channel subtype to achieve a similar level of steady-state inactivation (e.g., ~30%).[5]

-

For CaV2.2 and CaV2.3, this holding potential is typically -70 to -75 mV.[5]

-

For the less inactivating CaV2.1, a more depolarized potential of -40 mV is required.[5]

-

From this depolarized holding potential, test pulses are applied, and the concentration-dependent inhibition by Trox-1 is measured.

-

Data Analysis:

-

The percentage of current inhibition is plotted against the logarithm of the Trox-1 concentration.

-

The resulting concentration-response curve is fitted with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Fluorescence-Based Calcium Influx Assay

This method offers higher throughput and is used to screen compound libraries and confirm primary findings. It measures the change in intracellular calcium concentration upon channel activation using a fluorescent indicator.

Objective: To measure the concentration-dependent inhibition of calcium influx through CaV2 channels by Trox-1.

Methodology:

-

Cell Preparation: HEK293 cells stably expressing the target CaV2 channel are plated in multi-well plates (e.g., 96- or 384-well).

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[6] These dyes are cell-permeant and become fluorescent upon binding to intracellular calcium.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of Trox-1 or vehicle control.

-

Channel Activation & Signal Detection:

-

Measurements are performed using a fluorometric imaging plate reader (FLIPR).

-

A baseline fluorescence is established.

-

To induce the hyperpolarized state reading, a solution with a low concentration of potassium chloride (KCl) is used as the buffer.

-

To induce the depolarized state , a solution with a high concentration of KCl (e.g., 90 mM) is added to the wells. This depolarizes the cell membrane, opening the voltage-gated calcium channels and causing a rapid influx of Ca²⁺, which leads to a sharp increase in fluorescence.

-

The peak fluorescence intensity is measured in the presence of different Trox-1 concentrations.

-

-

Data Analysis: The reduction in the fluorescence signal corresponds to the inhibition of calcium influx. IC50 values are calculated by fitting the concentration-response data to the Hill equation.

Visualizations: Workflows and Mechanisms

State-Dependent Inhibition of CaV2 Channels```dot

Caption: Workflow for determining Trox-1 IC50 using patch-clamp electrophysiology.

Logical Relationship of Trox-1 Selectivity

References

- 1. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist TROX-1 in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TROX-1 - Wikipedia [en.wikipedia.org]

- 3. Characterization of the substituted N-triazole oxindole TROX-1, a small-molecule, state-dependent inhibitor of Ca(V)2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models [jci.org]

- 5. researchgate.net [researchgate.net]

- 6. bu.edu [bu.edu]

In Vitro Characterization of Trox-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Trox-1, a state-dependent blocker of voltage-gated calcium channels (CaV). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pharmacological properties and experimental evaluation of this compound.

Introduction

Trox-1, with the IUPAC name (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one, is a small molecule inhibitor of CaV2 type calcium channels. It has been investigated as a potential analgesic. Unlike the selective CaV2.2 blocker ziconotide, Trox-1 is a non-selective blocker of CaV2.1, CaV2.2, and CaV2.3 subtypes. A key characteristic of Trox-1 is its state-dependent mechanism of action, showing preferential inhibition of channels in a depolarized or open/inactivated state. This property may offer a therapeutic advantage by targeting hyperactive neurons, which are relevant in chronic pain states, while having less effect on normally functioning cells.

Quantitative Analysis of Trox-1 Activity

The inhibitory potency of Trox-1 has been quantified using various in vitro assays, primarily electrophysiology and fluorescence-based calcium influx assays. The data consistently demonstrates the state-dependent nature of Trox-1's interaction with CaV2 channels.

Table 1: Inhibitory Potency (IC50) of Trox-1 on CaV2.2 Channels Determined by Electrophysiology

| Experimental Condition | Holding Potential | IC50 (µM) | Reference |

| Depolarized State | -70 mV | 0.36 | |

| Intermediate State | -90 mV | 0.90 | |

| Hyperpolarized State | -110 mV | 4.2 | |

| Depolarized (Open/Inactivated) | Not specified | 0.11 | |

| Depolarized (Rat DRG Neurons) | Not specified | 0.4 | |

| Hyperpolarized (Rat DRG Neurons) | Not specified | 2.6 |

Table 2: Use-Dependent Inhibition of CaV2.2 Channels by Trox-1

| Pulse Condition | IC50 (µM) | Reference |

| First Pulse in Train | 27 | |

| Last Pulse in Train | 2.7 |

Table 3: Inhibitory Potency (IC50) of Trox-1 on CaV2 Subtypes Determined by Calcium Influx Assay

| Channel Subtype | Condition | IC50 (µM) | Reference |

| CaV2.1 | Depolarized | 1.8 | |

| CaV2.2 | Depolarized | 0.69 | |

| CaV2.2 | Hyperpolarized | 9.5 | |

| CaV2.3 | Depolarized | 1.1 |

Table 4: Inhibitory Potency (IC50) of Trox-1 on CaV2 Subtypes Determined by Manual Electrophysiology under Matched Depolarized Conditions

| Channel Subtype | IC50 (µM) | Reference |

| CaV2.1 | 0.29 | |

| CaV2.2 | 0.19 | |

| CaV2.3 | 0.28 |

Signaling Pathway and Mechanism of Action

Trox-1 acts as a direct blocker of voltage-gated calcium channels of the CaV2 family. Its mechanism does not involve a complex intracellular signaling cascade but rather a direct physical interaction with the ion channel protein. The state-dependent nature of this interaction is crucial to its function.

Figure 1. State-dependent blockade of CaV2 channels by Trox-1.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize Trox-1.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ionic currents flowing through the CaV2 channels in the cell membrane and to assess the inhibitory effect of Trox-1 under voltage-controlled conditions.

Objective: To determine the IC50 of Trox-1 on CaV2 channels under different membrane potentials (states) and to evaluate its use-dependent inhibition.

Materials:

-

Cell line expressing the target CaV2 channel subtype (e.g., HEK293 cells)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution: e.g., 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.

-

Intracellular (pipette) solution: e.g., 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, pH 7.3.

-

Trox-1 stock solution in DMSO

Procedure:

-

Cell Preparation: Culture cells expressing the CaV2 channel of interest on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the intracellular solution.

-

Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Seal Formation: Under visual guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage-Clamp Protocol for State-Dependence:

-

Clamp the cell at different holding potentials (e.g., -110 mV, -90 mV, -70 mV) to modulate the resting state of the CaV2 channels.

-

Apply depolarizing voltage steps (e.g., to +10 mV) to elicit CaV2 channel currents.

-

Record baseline currents and then perfuse the chamber with increasing concentrations of Trox-1, recording the currents at each concentration until a steady-state block is achieved.

-

-

Voltage-Clamp Protocol for Use-Dependence:

-

From a hyperpolarized holding potential, apply a train of depolarizing pulses at a set frequency.

-

Compare the inhibition of the current elicited by the first pulse to that of the last pulse in the train in the presence of Trox-1.

-

Figure 2. Workflow for whole-cell patch-clamp electrophysiology.

Fluorescence-Based Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Objective: To determine the IC50 of Trox-1 on different CaV2 channel subtypes in a high-throughput format.

Materials:

-

Cell line expressing the target CaV2 channel subtype

-

96- or 384-well black-walled, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

-

Potassium chloride (KCl) solution for depolarization

-

Trox-1 stock solution in DMSO

-

Fluorescence plate reader with kinetic reading capability

Procedure:

-

Cell Plating: Seed cells expressing the CaV2 channel of interest into the microplate wells and culture overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the wells and add the dye loading solution.

-

Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

-

-

Compound Addition: Add varying concentrations of Trox-1 to the wells.

-

Signal Detection:

-

Place the microplate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a depolarizing stimulus (e.g., high KCl solution) to activate the CaV2 channels.

-

Record the fluorescence intensity over time to measure the calcium influx.

-

-

Data Analysis:

-

Calculate the increase in fluorescence in response to depolarization for each Trox-1 concentration.

-

Normalize the data to the control (no Trox-1) and calculate the IC50 value.

-

Figure 3. Workflow for the fluorescence-based calcium influx assay.

Conclusion

The in vitro characterization of Trox-1 reveals it to be a potent, non-selective, and state-dependent blocker of CaV2 family voltage-gated calcium channels. Its preferential inhibition of channels in a depolarized state, as demonstrated by both electrophysiological and calcium influx assays, underscores its potential for therapeutic applications where targeting of hyperactive neuronal states is desirable. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of Trox-1 and other state-dependent ion channel modulators.

Methodological & Application

Application Notes and Protocols: Trox-1 for In Vitro Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trox-1 is a potent, state-dependent inhibitor of N-type (CaV2.2) voltage-gated calcium channels, also showing activity against other members of the CaV2 channel family.[1] Its state-dependent mechanism, preferentially targeting channels in the open or inactivated state, makes it a valuable tool for studying the role of these channels in various physiological and pathological processes, including chronic pain.[1] In vitro calcium imaging assays provide a robust platform for characterizing the inhibitory activity of compounds like Trox-1 on voltage-gated calcium channels. This document outlines the principles, protocols, and expected data for utilizing Trox-1 in such assays.

Principle of the Assay

This protocol describes a fluorescence-based calcium influx assay to measure the inhibitory effect of Trox-1 on recombinant CaV2.x channels expressed in a suitable host cell line. The assay relies on a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to intracellular calcium. Cells are loaded with the dye and then depolarized, typically with a high concentration of potassium chloride, to open the voltage-gated calcium channels. The resulting influx of calcium is measured as an increase in fluorescence. The inhibitory effect of Trox-1 is quantified by its ability to reduce this depolarization-induced fluorescence signal. The state-dependent nature of Trox-1 inhibition can be assessed by comparing its potency under hyperpolarized (resting) and depolarized conditions.[1]

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50) of Trox-1 on various CaV2 channel subtypes under different conditions, as determined by fluorescence-based calcium influx assays and electrophysiology.

Table 1: Trox-1 IC50 Values from Fluorescence-Based Calcium Influx Assay [1]

| Channel Subtype | Condition | IC50 (µM) |

| CaV2.1 | Depolarized | 1.8 |

| CaV2.2 | Hyperpolarized | 9.5 |

| CaV2.2 | Depolarized | 0.69 |

| CaV2.3 | Depolarized | 1.1 |

Table 2: Trox-1 IC50 Values from Electrophysiology [1]

| Channel Subtype | Membrane Potential | IC50 (µM) |

| CaV2.2 | -110 mV | 4.2 |

| CaV2.2 | -90 mV | 0.90 |

| CaV2.2 | -70 mV | 0.36 |

| CaV2.2 (use-dependent, 1st pulse) | - | 27 |

| CaV2.2 (use-dependent, last pulse) | - | 2.7 |

Experimental Protocols

Materials and Reagents

-

Cells: A suitable cell line (e.g., HEK293 or CHO) stably expressing the human CaV2.2 channel subunit complex (α1B, β3, and α2δ-1).

-

Trox-1: Prepare a stock solution in DMSO.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Pluronic F-127: To aid in dye loading.

-

Assay Buffer (Hyperpolarizing): Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Depolarizing Buffer: HBSS with 20 mM HEPES, modified with a high concentration of KCl (e.g., 90 mM), with a corresponding reduction in NaCl to maintain osmolarity, pH 7.4.

-

Positive Control: A known CaV2.2 channel blocker (e.g., ω-conotoxin MVIIA).

-

Negative Control: Vehicle (DMSO).

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

Fluorescence microplate reader with kinetic reading and liquid handling capabilities.

Protocol for In Vitro Calcium Imaging Assay

-

Cell Plating:

-

Seed the CaV2.2-expressing cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer. A typical final concentration is 2-5 µM for Fluo-4 AM and 0.02% for Pluronic F-127.

-

Remove the cell culture medium from the wells and add the dye loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

After incubation, wash the cells twice with the assay buffer to remove excess dye. Leave a final volume of buffer in each well.

-

-

Compound Incubation:

-

Prepare serial dilutions of Trox-1 in the assay buffer. Also, prepare solutions for the positive and negative controls.

-

Add the Trox-1 dilutions and controls to the respective wells of the microplate.

-

Incubate the plate at room temperature for 15-30 minutes in the dark.

-

-

Fluorescence Measurement:

-

Place the microplate into the fluorescence plate reader.

-

Set the reader to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) at regular intervals (e.g., every second).

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

Using the plate reader's liquid handling system, add the depolarizing buffer to all wells to stimulate calcium influx.

-

Continue recording the fluorescence intensity for an additional 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

The calcium influx is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as the ratio of the peak fluorescence to the baseline fluorescence (F/F0).

-

Plot the response (e.g., % inhibition) against the concentration of Trox-1.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

Caption: Signaling pathway of Trox-1 inhibition on CaV2.2 channels.

Caption: Experimental workflow for the Trox-1 in vitro calcium imaging assay.

References

Application Note: Electrophysiological Characterization of Trox-1, a State-Dependent Ca(V)2 Channel Inhibitor

Introduction

Trox-1, also known as N-triazole oxindole, is a small molecule inhibitor of voltage-gated calcium channels (VGCCs), specifically targeting the Ca(V)2 subfamily (Ca(V)2.1, Ca(V)2.2, and Ca(V)2.3).[1][2] Notably, Trox-1 exhibits state-dependent and use-dependent inhibition, meaning it preferentially blocks channels that are in a depolarized or open/inactivated state.[1][3][4][5][6] This characteristic suggests that Trox-1 may have a greater effect on neurons that are pathologically hyperexcitable, making it a compound of significant interest in pain research.[7][8] This application note provides a detailed protocol for characterizing the inhibitory effects of Trox-1 on Ca(V)2.2 channels using the whole-cell patch-clamp technique.

Mechanism of Action

Trox-1 is a state-dependent antagonist of Ca(V)2 channels.[1][3][6] Its mechanism relies on the conformational state of the channel. Under normal resting membrane potentials (hyperpolarized state), Trox-1 has a lower affinity for the channels. However, during neuronal depolarization, which leads to the opening and subsequent inactivation of VGCCs, Trox-1 binds with higher affinity, leading to a more potent block of calcium influx.[3][8] This state-dependent inhibition allows for the selective targeting of highly active neurons, a desirable property for therapeutic agents aimed at treating conditions like chronic pain.[2][3][8]

Quantitative Data Summary

The following tables summarize the inhibitory potency of Trox-1 on Ca(V)2.2 channels under various experimental conditions as determined by whole-cell patch-clamp electrophysiology and fluorescence-based assays.

Table 1: IC50 Values for Trox-1 Inhibition of Ca(V)2.2 Channels (Electrophysiology)

| Cell Type | Holding Potential | Measurement Condition | IC50 (µM) | Reference |

| Recombinant (bMHN-4) | -110 mV | Automated Electrophysiology | 4.2 | [3] |

| Recombinant (bMHN-4) | -90 mV | Automated Electrophysiology | 0.90 | [3] |

| Recombinant (bMHN-4) | -70 mV | Automated Electrophysiology | 0.36 | [3] |

| Rat Dorsal Root Ganglion Neurons | -100 mV | Manual Electrophysiology | 2.6 | [8] |

| Rat Dorsal Root Ganglion Neurons | -50 to -70 mV | Manual Electrophysiology | 0.4 | [8] |

| Recombinant | Depolarized | Manual Electrophysiology | 0.11 | [3][4][7] |

Table 2: Use-Dependent Inhibition of Ca(V)2.2 by Trox-1 (Electrophysiology)

| Measurement Condition | IC50 (µM) | Reference |

| First pulse in a train | 27 | [3] |

| Last pulse in a train | 2.7 | [3] |

Table 3: IC50 Values for Trox-1 Inhibition of Ca(V)2 Channels (Fluorescence-Based Calcium Influx Assay)

| Channel Subtype | Membrane Potential | IC50 (µM) | Reference |

| Ca(V)2.2 | Hyperpolarized | 9.5 | [3] |

| Ca(V)2.2 | Depolarized | 0.69 | [3] |

| Ca(V)2.1 | Depolarized | 1.8 | [3] |

| Ca(V)2.3 | Depolarized | 1.1 | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing Trox-1 Inhibition of Ca(V)2.2 Channels

This protocol is adapted from methodologies described for recording from rat dorsal root ganglion (DRG) neurons and recombinant cell lines expressing Ca(V)2.2 channels.[1][6][8]

1. Cell Preparation

-

For Primary Neurons (e.g., Rat DRG Neurons):

-

Isolate DRG neurons from adult rats according to established and ethically approved protocols.

-

Enzymatically dissociate the ganglia (e.g., using collagenase and dispase).

-